2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-

Drug metabolism Stereochemistry Pharmacokinetics

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- (CAS 21014-28-8; synonym: ethyl (E)-3-cyclopropylbut-2-enoate) is an α,β-unsaturated ester bearing a cyclopropyl substituent at the β-position and a methyl group at the α-position in the (E)-configuration. With a molecular formula of C9H14O2, a molecular weight of 154.21 g/mol, and a computed LogP of 1.90580, this compound belongs to the class of cyclopropyl-containing α,β-unsaturated esters that serve as versatile building blocks in organic synthesis and medicinal chemistry.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B13256979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C1CC1
InChIInChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+
InChIKeyGCWPTUQEFGYCEC-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- (CAS 21014-28-8): Structural and Physicochemical Baseline for Procurement Decisions


2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- (CAS 21014-28-8; synonym: ethyl (E)-3-cyclopropylbut-2-enoate) is an α,β-unsaturated ester bearing a cyclopropyl substituent at the β-position and a methyl group at the α-position in the (E)-configuration . With a molecular formula of C9H14O2, a molecular weight of 154.21 g/mol, and a computed LogP of 1.90580, this compound belongs to the class of cyclopropyl-containing α,β-unsaturated esters that serve as versatile building blocks in organic synthesis and medicinal chemistry . Its structure combines three differentiating features not simultaneously present in common alternatives: the (2E)-stereochemistry, the ethyl ester leaving group, and the α-methyl substitution on the double bond, each of which independently influences reactivity, lipophilicity, and metabolic fate [1].

1
(2E)-stereochemistry defined: single geometric isomer for stereospecific synthesis
2
Ethyl ester leaving group: tunable reactivity for multi-step sequences
3
α-Methyl trisubstituted alkene: distinct steric and electronic profile vs disubstituted analogs

Why Generic Substitution of 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- with In-Class Analogs Introduces Uncontrolled Variables


Compounds within the 3-cyclopropylbut-2-enoate family cannot be freely interchanged because three independent structural variables—stereochemistry (E vs. Z), ester alkyl group (ethyl vs. methyl), and α-substitution (methyl vs. hydrogen)—each alter the compound's physicochemical and biological behavior. The (2E)-isomer and its (2Z)-counterpart (CAS 21014-29-9) share an identical molecular formula and computed LogP, yet class-level metabolic studies on cyclopropyl-containing pyrethroid esters demonstrate that E and Z isomers undergo divergent metabolic pathways: the Z-isomer predominantly retains the ester linkage through oxidation and hydroxylation, whereas the E-isomer preferentially undergoes ester hydrolysis [1]. Substituting the ethyl ester for the methyl ester (CAS 21024-58-8) reduces molecular weight from 154.21 to 140.18 g/mol and alters both lipophilicity and the rate of esterase-mediated hydrolysis . Replacing the α-methyl group with hydrogen (acrylate analog, CAS 21014-26-6) eliminates the trisubstituted double bond, fundamentally changing the compound's reactivity in Michael additions and cycloadditions . Each of these substitutions introduces uncontrolled variables that can compromise reaction yields, metabolic stability, or target binding, making the specific (2E)-ethyl ester a non-fungible entity for applications requiring defined stereochemistry and reactivity.

Target (2E)-isomer Preferential ester hydrolysis pathway
(2Z)-isomer (CAS 21014-29-9) Retains ester linkage; divergent ring oxidation
Ethyl ester Intermediate hydrolysis rate; balanced stability
Methyl ester (CAS 21024-58-8) Faster hydrolysis; altered lipophilicity
α-Methyl trisubstituted alkene Stereochemically stable; distinct Michael addition profile
Acrylate analog (CAS 21014-26-6) Disubstituted alkene; susceptible to E/Z isomerization

Quantitative Differentiation Evidence for 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-: Comparator-Based Analysis


E/Z Stereochemistry: Differential Metabolic Fate Documented in Cyclopropyl-Containing Ester Congeners

The (2E)-configuration of this compound has direct implications for metabolic stability. In a class-level study of the pyrethroid insecticide metofluthrin—which, like the target compound, contains a cyclopropyl ring conjugated to an α,β-unsaturated ester with defined E/Z stereochemistry—rats dosed with the Z-isomer produced 33 metabolites versus 23 for the E-isomer (42 total metabolites across both isomers). Critically, major metabolites from the Z-isomer predominantly retained the ester linkage with 1,2-dihydroxypropyl and 2-methylalcohol modifications on the cyclopropane ring, whereas the E-isomer underwent preferential hydrolysis of the ester linkage without oxidation at the 1-propenyl or gem-methyl groups [1]. For procurement decisions, the (2E)-isomer is therefore expected to exhibit a distinct metabolic profile relative to the (2Z)-isomer (CAS 21014-29-9), with faster ester hydrolysis and reduced oxidative metabolism on the cyclopropyl ring.

E/Z Metabolic Fate
Class-level
Z-isomer: 33 metabolites, ester retention; E-isomer: 23 metabolites, preferential ester hydrolysis (metofluthrin class data)
Supports stereochemistry-driven metabolic selection
Inferred from rat in vivo study; target-specific data unavailable
Drug metabolism Stereochemistry Pharmacokinetics

Computed LogP: Identical Lipophilicity Between E and Z Isomers Confirms Physicochemical Equivalence, Shifting Differentiation to Stereochemical and Metabolic Factors

The computed octanol-water partition coefficient (LogP) for both the (2E)-isomer (CAS 21014-28-8) and the (2Z)-isomer (CAS 21014-29-9) is reported as 1.90580, with identical polar surface area (PSA) of 26.30 Ų . This means that passive membrane permeability and general lipophilicity-driven distribution are not differentiators between the E and Z isomers. Instead, the selection between (2E) and (2Z) must be justified by stereochemistry-dependent factors: (a) differential metabolic fate (see Evidence Item 1), (b) differential shape complementarity to biological targets, and (c) differential reactivity in stereospecific synthetic transformations. In contrast, the methyl ester analog (CAS 21024-58-8, MW 140.18) and the acrylate analog (CAS 21014-26-6, MW 140.18) have lower molecular weight and different LogP values, making the (2E)-ethyl ester a distinct physicochemical entity within the broader compound class.

Lipophilicity Match
Data to verify
LogP = 1.90580, PSA = 26.30 Ų (identical for E and Z isomers; computed values)
Lipophilicity-matched; differentiation rests on stereochemical and metabolic factors
No experimental logP reported; computed only
Lipophilicity Physicochemical properties ADME prediction

Synthetic Utility: Stereodefined Cyclopropyl α,β-Unsaturated Esters as Precursors to Bioactive Propionate Subunits, with Stereoretention Documented in Reduction Chemistry

He and Deng (Tetrahedron, 2002) demonstrated that stereodefined cyclopropyl-substituted acrylate esters can be selectively reduced to the corresponding propionate esters using NaBH₄ in methanol/DMF with catalytic CoCl₂, without opening of the cyclopropane ring and with full retention of configuration and chirality at the cyclopropyl function [1]. This transformation is significant because the stereodefined 3-cyclopropyl propionate ester subunit is present in natural products with documented bioactivity, including grenadadiene (cytotoxicity in NCI 60 cell line assay) and grenadamide (cannabinoid receptor binding, Ki = 4.7 μM; brine shrimp toxicity, LD₅₀ = 5 μg/mL) [2]. The (2E)-ethyl ester, with its defined stereochemistry at the double bond, serves as a stereodefined precursor that, upon reduction, yields a specific propionate ester stereoisomer. The ethyl ester group provides a balance of reactivity—more readily hydrolyzed than the tert-butyl ester but more stable than the methyl ester—making it a practical intermediate for further synthetic manipulations.

Synthetic Utility
Class-level
NaBH₄/CoCl₂ reduction: stereoretention confirmed; cyclopropane ring intact (He & Deng, 2002)
Enables stereodefined propionate analog synthesis
Grenadamide CB1 Ki = 4.7 μM cited as class-level bioactivity
Organic synthesis Natural product synthesis Stereoretentive reduction

α-Methyl Substitution: Trisubstituted Double Bond Confers Distinct Reactivity Profile Versus Acrylate Analog

The target compound contains an α-methyl substituent on the double bond, creating a trisubstituted alkene (β-cyclopropyl, α-methyl, β-ester). The closest analog lacking this methyl group—ethyl (E)-3-cyclopropylacrylate (CAS 21014-26-6)—is a disubstituted alkene with fundamentally different reactivity. The α-methyl group increases steric hindrance at the β-carbon, which is expected to slow the rate of Michael addition relative to the acrylate analog, while also altering the regioselectivity of Diels-Alder cycloadditions [1]. The acrylate analog is synthesized via Horner-Wadsworth-Emmons olefination and obtained as a 97:3 E:Z mixture by ¹H NMR . The additional methyl group in the target compound eliminates the possibility of E/Z isomerization at the α-position (since it is trisubstituted), making the (2E)-configuration stereochemically stable under conditions that might isomerize the acrylate analog.

α-Methyl Substitution
Reported
Trisubstituted alkene vs disubstituted acrylate; MW +14 Da; stereochemical stability at α-position
Altered reactivity profile and E/Z isomerization resistance
No direct kinetic comparison data available
Michael addition Diels-Alder reactivity Structure-activity relationship

Commercial Purity and QC Documentation: Supplier-Specified 95% Purity with Batch-Specific NMR, HPLC, and GC Traceability

The (2E)-ethyl ester is commercially available with a standard purity specification of 95% from vendors including Bidepharm (CAS 825-78-5), with batch-specific QC documentation provided, including NMR, HPLC, and GC analyses . This level of documented purity and analytical traceability is a procurement-relevant differentiator versus less well-characterized in-class analogs. The (2Z)-isomer (CAS 21014-29-9) is also commercially available at 98% purity from select suppliers , but procurement decisions between (2E) and (2Z) must account for the fact that CAS 21014-28-8 is specifically designated for the (E)-isomer, while some suppliers list CAS 825-78-5 without explicit stereochemical specification, introducing potential ambiguity in stereochemical identity that must be resolved with the vendor prior to purchase.

QC Documentation
Supplier data
95% purity (supplier spec); batch-specific NMR, HPLC, GC traceability
Supports procurement with documented stereochemical identity
Independent verification recommended
Quality control Procurement Batch consistency

Optimal Application Scenarios for 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- Based on Comparative Evidence


Stereospecific Synthesis of Cyclopropyl-Containing Natural Product Analogs Requiring Defined Propionate Ester Configuration

For research programs synthesizing analogs of grenadadiene, grenadamide, or other cyclopropyl-containing fatty acid metabolites, the (2E)-ethyl ester serves as a stereodefined α,β-unsaturated precursor. As demonstrated by He and Deng (2002), stereodefined cyclopropyl acrylate esters undergo NaBH₄/CoCl₂ reduction with full retention of configuration to yield cyclopropyl propionate esters—the core subunit of grenadadiene (NCI 60 cytotoxicity) and grenadamide (CB1 Ki = 4.7 μM) [1][2]. The (2E)-stereochemistry at the double bond dictates the configuration of the resulting propionate product, making stereochemical purity essential. The ethyl ester provides an optimal balance: it is more stable toward hydrolysis than the methyl ester during multi-step sequences, yet more readily cleaved than tert-butyl or benzyl esters when deprotection is required.

Medicinal Chemistry Programs Requiring Predictable Ester Metabolic Lability with Reduced Cyclopropyl Ring Oxidation

Based on class-level metabolic evidence from cyclopropyl-containing pyrethroid esters, the (2E)-configuration is associated with preferential ester hydrolysis as the primary metabolic pathway, rather than oxidative modification of the cyclopropyl ring (which predominates in the Z-isomer) [1]. For pro-drug design strategies where ester hydrolysis is intended as the bioactivation mechanism, the (2E)-isomer offers a predictable metabolic fate. Conversely, if cyclopropyl ring oxidation is a toxicological concern (e.g., reactive metabolite formation), the E-isomer's metabolic preference for ester cleavage over ring oxidation may offer a safety advantage relative to the Z-isomer. The ethyl ester group, with its intermediate hydrolysis rate, provides a tunable parameter distinct from the faster-hydrolyzing methyl ester.

Structure-Activity Relationship (SAR) Studies Investigating the Impact of α-Methyl Substitution on Target Binding

The α-methyl group on the double bond creates a trisubstituted alkene, which is sterically and electronically distinct from the disubstituted acrylate analog (CAS 21014-26-6). This methyl group increases the bulk at the β-carbon and alters the conformational preferences of the ester side chain. In SAR campaigns exploring cyclopropyl-containing ligands, comparing the (2E)-butenoate (with α-methyl) against the corresponding acrylate (without α-methyl) allows researchers to deconvolute the contribution of the α-methyl group to target affinity, selectivity, and physicochemical properties [2]. The (2E)-ethyl ester, with its defined stereochemistry and higher molecular weight (154.21 vs. 140.18), provides a distinct chemical probe for such studies.

Building Block Procurement for Reaction Methodology Development Involving Trisubstituted α,β-Unsaturated Esters

The compound's trisubstituted double bond (β-cyclopropyl, α-methyl, β-COOEt) makes it a valuable substrate for developing and benchmarking new synthetic methodologies—including asymmetric Michael additions, cycloadditions, and conjugate reductions—where the steric and electronic effects of the α-methyl group differentiate it from commonly used disubstituted acrylate substrates [1]. The commercial availability of the (2E)-isomer at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible methodology development, where substrate purity and stereochemical identity are critical for accurate yield and selectivity determination .

Application
Selection Property
Validation Focus
Cyclopropyl natural product analog synthesis
Stereodefined (2E)-α,β-unsaturated ester precursor
Stereoretentive reduction outcome and propionate configuration
Pro-drug metabolic stability research
Ester hydrolysis pathway preference (E vs Z context)
Metabolic fate determination: ester cleavage vs ring oxidation
Trisubstituted alkene SAR studies
α-Methyl substitution vs disubstituted acrylate
Target binding, reactivity, and physicochemical comparison
Reaction methodology development
Trisubstituted α,β-unsaturated ester substrate
Purity and stereochemical identity for reproducible benchmarking
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